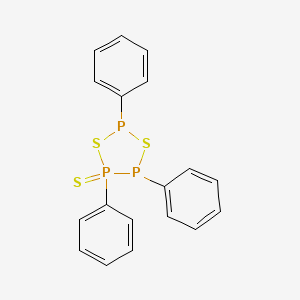
O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a hydroxyl group, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate typically involves the condensation of a phenylacetaldehyde derivative with a thioester. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thioester group can be reduced to a thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nigericin derivatives: Compounds such as 1-O-methyl-30-acetyl nigericin and 1,29-O-dimethyl-30-acetyl nigericin share structural similarities with O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate.
Oxime ethers: These compounds also contain a thioester functional group and undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
O-methyl (Z)-3-hydroxy-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
InChI Key |
ACTHDQNMPRVQLC-CLFYSBASSA-N |
Isomeric SMILES |
COC(=S)/C=C(/C1=CC=CC=C1)\O |
Canonical SMILES |
COC(=S)C=C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
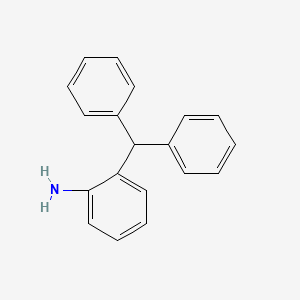
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)
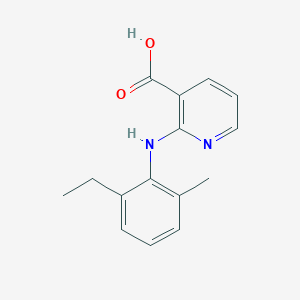
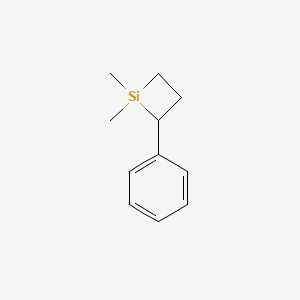
![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)
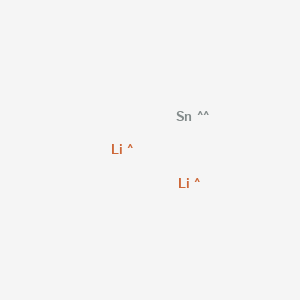

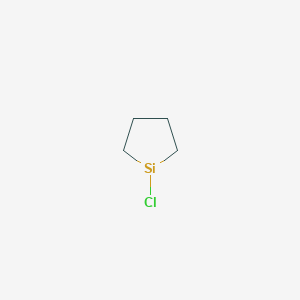
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
